molecular formula C16H12N2O3S B5589802 N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide

N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B5589802
M. Wt: 312.3 g/mol
InChI Key: HGMKFNNGZKCOSY-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide is a heterocyclic compound that combines a thiophene ring with a furan ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and furan rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This interaction could involve binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide is unique due to the combination of thiophene and furan rings in its structure. This dual-ring system can lead to unique electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives , which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of intermediates through reactions such as:

  • Formation of Thiophenes : Reaction of 2-aminothiophenol with ethyl glyoxylate.
  • Coupling Reactions : Final coupling to form the desired carboxamide structure.

The molecular formula is C16H14N2O3SC_{16}H_{14}N_2O_3S, and it has a molecular weight of approximately 318.36 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism primarily involves the inhibition of specific enzymes and receptors associated with cancer cell proliferation.

  • Inhibition of VEGFR-2 : The compound has shown promising results in inhibiting the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro studies have demonstrated that it can effectively reduce cell viability in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma).
    CompoundCell LineIC50 (µM)
    This compoundHeLa12.5
    This compoundHepG215.0

The biological activity is largely attributed to its ability to induce apoptosis in cancer cells. Studies have shown that the compound activates caspase pathways, leading to programmed cell death. Flow cytometry analyses have indicated:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in treated cells.
  • Apoptotic Pathway Activation : Increased levels of apoptotic markers were observed following treatment.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on HeLa Cells :
    • Objective: Evaluate cytotoxic effects.
    • Methodology: Treatment with varying concentrations of the compound.
    • Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 12.5 µM.
  • Study on HepG2 Cells :
    • Objective: Assess anti-proliferative effects.
    • Methodology: Similar treatment protocols as above.
    • Results: The compound exhibited an IC50 value of 15 µM, indicating a moderate level of efficacy against liver cancer cells.

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c17-14(19)11-9-13(10-5-2-1-3-6-10)22-16(11)18-15(20)12-7-4-8-21-12/h1-9H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMKFNNGZKCOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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